molecular formula C7H7F3N2 B13458808 N-methyl-2-(trifluoromethyl)pyridin-3-amine

N-methyl-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13458808
M. Wt: 176.14 g/mol
InChI Key: ROPSOVSNHFBPRO-UHFFFAOYSA-N
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Description

N-methyl-2-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-5-(trifluoromethyl)pyridine, is reacted with a methylamine source in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-methyl-2-(trifluoromethyl)pyridin-3-amine may involve more scalable and cost-effective methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while nucleophilic substitution can produce a variety of substituted pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine
  • 6-(trifluoromethyl)-3-pyridinamine
  • N-(4-methyl-3-(3-pyrimidin-4-ylpyridin-2-yl)amino)phenyl-3

Uniqueness

N-methyl-2-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets . This makes it a valuable compound in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

N-methyl-2-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c1-11-5-3-2-4-12-6(5)7(8,9)10/h2-4,11H,1H3

InChI Key

ROPSOVSNHFBPRO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC=C1)C(F)(F)F

Origin of Product

United States

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